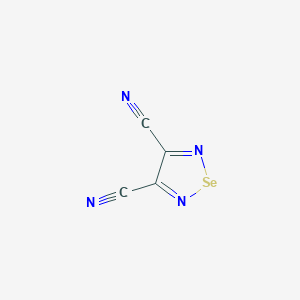

1,2,5-Selenadiazole-3,4-dicarbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,5-Selenadiazole-3,4-dicarbonitrile is a useful research compound. Its molecular formula is C4N4Se and its molecular weight is 183.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

1,2,5-Selenadiazole derivatives have shown promising biological activities. Specifically, 4-amino-1,2,5-selenadiazole-3-carboxylic acid derivatives have demonstrated marked cytotoxicity against various cancer cell lines as well as antibacterial and antifungal properties. The incorporation of the selenium atom in the selenadiazole structure enhances its reactivity and biological activity compared to its sulfur analogs .

Case Study: Anticancer Activity

A study published in the Journal of Heterocyclic Chemistry reported that certain selenadiazole derivatives exhibited significant cytotoxic effects on human cancer cell lines. The mechanism of action is thought to involve the induction of oxidative stress in cancer cells, leading to apoptosis .

Materials Science

The unique electronic properties of 1,2,5-selenadiazole-3,4-dicarbonitrile make it suitable for use in organic electronics. Its electron-deficient nature allows it to act as an effective acceptor material in organic photovoltaic devices.

Table 1: Electronic Properties of 1,2,5-Selenadiazole Derivatives

| Property | Value |

|---|---|

| Reduction Potential (V) | -1.07 vs SCE |

| UV-Vis Absorption (nm) | 620 (broad band) |

| Electron Affinity (eV) | High |

These properties indicate that selenadiazoles can be incorporated into organic solar cells to improve efficiency through better charge separation and transport .

Electrochemistry

Research has shown that this compound can undergo electrochemical reduction. The compound's reduction potential is notably affected by the presence of cyano groups, making it a candidate for use in electrochemical sensors and devices.

Case Study: Electrochemical Behavior

In a study examining the electrochemical properties of selenadiazoles, researchers found that the compound displayed multiple reduction waves at specific potentials when analyzed using cyclic voltammetry. This behavior suggests potential applications in developing sensitive electrochemical sensors for detecting various analytes .

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methods including condensation reactions involving seleno compounds and nitriles. This versatility allows for further functionalization which can tailor the compound's properties for specific applications.

Table 2: Synthesis Methods for 1,2,5-Selenadiazole Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Condensation with SeCl4 | Reacting diamines with selenium | ~60 |

| One-pot synthesis | Using dimethyl cyanodithioimidocarbonate | Good yield |

| Electrochemical synthesis | Via electrochemical reduction | Variable |

These methods highlight the compound's adaptability for creating derivatives with enhanced functionalities suitable for targeted applications .

化学反应分析

Coordination Chemistry with Transition Metals

This compound demonstrates unique metal-binding capabilities through its selenadiazole ring and nitrile groups:

Cu(II)-Mediated Reactions

-

Reacts with Cu(CH₃COO)₂·H₂O in the presence of imidazole to form coordination complexes (e.g., Cu(imidazole)₆₂) (Fig. 1) .

-

One nitrile group undergoes activation, leading to carboxylate derivatives like 4-cyano-1,2,5-selenadiazole-3-carboxylate .

Electrochemical Reduction

Electrochemical studies reveal persistent radical anion formation:

-

Cyclic voltammetry of substituted derivatives (e.g., 5,6-R₂-selenadiazolo[3,4-b]pyrazines) shows reversible one-electron reductions at E₁/₂ = −1.2 V vs. Fc⁺/Fc .

-

Radical anions ([5c]⁻, [5g]⁻) exhibit stability confirmed by EPR spectroscopy and DFT calculations .

Ring-Closure Reactions

Koerner-Hinsberg Reaction with 1,2-Diketones

-

Reacts with 1,2-diketones (e.g., phenylglyoxal, phenanthrene-9,10-dione) to form selenadiazolo[3,4-b]pyrazines :

| Diketone Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Phenylglyoxal | 5-Ph-substituted derivative (5a) | 72% | AcOH, RT, 12 h |

| Phenanthrene-9,10-dione | Fused aromatic system (5d) | 65% | AcOH, reflux, 3 h |

Key Observations :

-

Reactions proceed via condensation followed by cyclization.

-

Substituents on diketones influence reaction rates and product stability .

Heteroatom Exchange Reactions

-

Converts thiadiazolo[3,4-b]pyrazine derivatives to selenadiazole analogs using SeO₂ in DMF at 100°C .

-

Limited by low yields (e.g., 28% for parent compound 4) due to competing decomposition pathways .

Hydrolysis and Functionalization

-

Controlled hydrolysis of selenadiazole derivatives yields 3,4-diamino-1,2,5-selenadiazole intermediates .

-

These intermediates serve as precursors for larger heterocyclic systems, such as quinoxalines .

Spectroscopic Insights

-

77Se NMR : Chemical shifts between δ 400–600 ppm confirm selenium’s electronic environment in coordination complexes .

-

EPR Spectroscopy : Radical anions show g-factors of ~2.006, consistent with delocalized spin density .

Comparative Reactivity

This compound’s reactivity profile underscores its versatility in synthesizing functional materials and bioactive molecules. Future research should explore its applications in catalysis and electronic devices, leveraging its unique chalcogen-bonding capabilities .

属性

CAS 编号 |

106013-47-2 |

|---|---|

分子式 |

C4N4Se |

分子量 |

183.04 g/mol |

IUPAC 名称 |

1,2,5-selenadiazole-3,4-dicarbonitrile |

InChI |

InChI=1S/C4N4Se/c5-1-3-4(2-6)8-9-7-3 |

InChI 键 |

FZVSZFXNIIFNBI-UHFFFAOYSA-N |

SMILES |

C(#N)C1=N[Se]N=C1C#N |

规范 SMILES |

C(#N)C1=N[Se]N=C1C#N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。